

Physical and chemical properties of 2-Aminobenzophenone

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Compound of Interest

Compound Name: 2-Aminobenzophenone

Cat. No.: B122507

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2-Aminobenzophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzophenone is a key organic compound that serves as a vital intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring both an amino group and a benzoyl group on adjacent positions of a benzene ring, imparts it with versatile reactivity, making it a valuable precursor for various heterocyclic systems. This technical guide provides an in-depth overview of the core physical and chemical properties of **2-aminobenzophenone**, detailed experimental protocols for its synthesis and characterization, and insights into its application in drug development, particularly as a scaffold for antimitotic agents.

Physical and Chemical Properties

The physical and chemical properties of **2-aminobenzophenone** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₁ NO	[1][2]
Molecular Weight	197.23 g/mol	[1][2]
Appearance	Yellow to gold crystalline powder	[3]
Melting Point	103-107 °C	
Boiling Point	280 °C	
Flash Point	240 °C	
pKa	0.33 (predicted)	

Solubility Profile

Solvent	Qualitative Solubility
Water	Practically insoluble
Methanol	Soluble
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Chloroform	Soluble

Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-aminobenzophenone**.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.60 - 7.40	m	5H	Aromatic protons (benzoyl group)
7.25 - 6.60	m	4H	Aromatic protons (aminophenyl group)
5.80	br s	2H	-NH ₂

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
197.5	C=O
150.8	C-NH ₂
137.9	Aromatic C
132.8	Aromatic CH
131.6	Aromatic CH
129.8	Aromatic CH
128.3	Aromatic CH
118.4	Aromatic CH
116.3	Aromatic CH

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3470, 3350	N-H stretching (asymmetric and symmetric)
1625	C=O stretching
1595, 1560, 1490	C=C aromatic stretching
1280	C-N stretching
750, 700	C-H bending (out-of-plane)

Experimental Protocols

Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of **2-aminobenzophenone**.

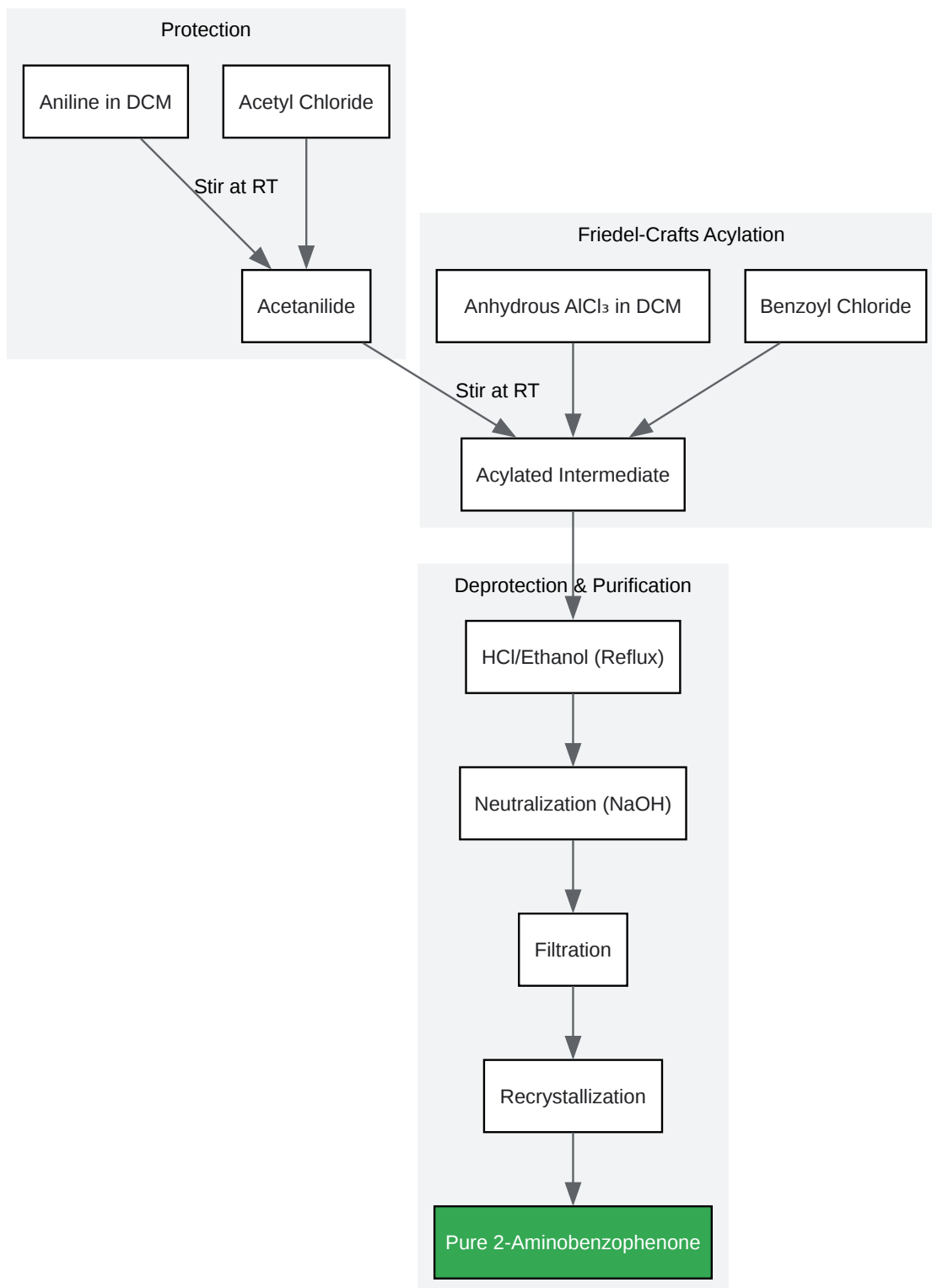
Materials:

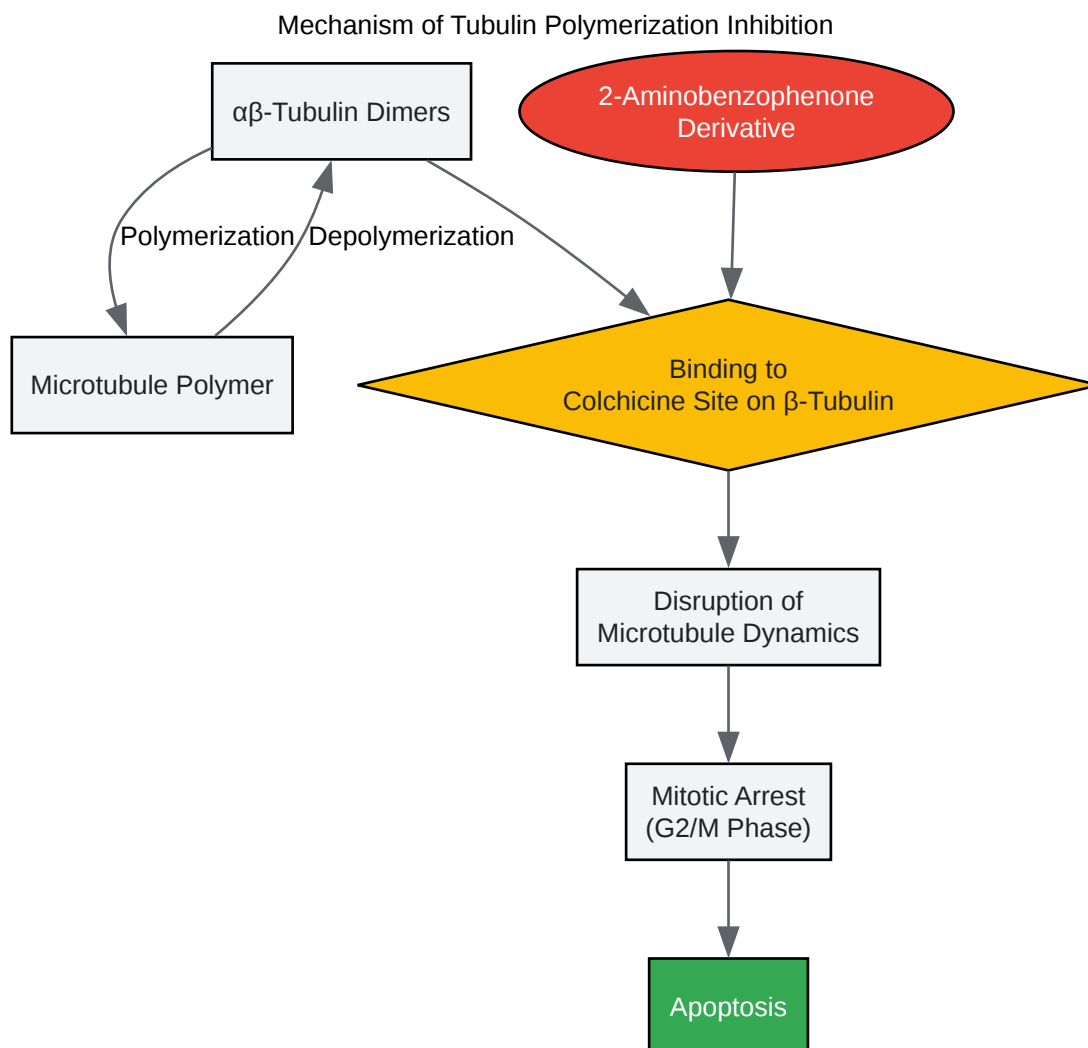
- Aniline
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Sodium sulfate (Na₂SO₄)
- Ethanol

Procedure:

- **Acetanilide Formation (Protection of Amino Group):** To a solution of aniline in dichloromethane, slowly add acetyl chloride at 0 °C with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain acetanilide.
- **Friedel-Crafts Acylation:** In a separate flask, suspend anhydrous aluminum chloride in dichloromethane. To this suspension, add the acetanilide obtained in the previous step, followed by the dropwise addition of benzoyl chloride at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours.
- **Work-up:** The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
- **Deprotection:** The dried organic layer is concentrated, and the residue is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours to remove the acetyl group.
- **Purification:** After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The precipitated product, **2-aminobenzophenone**, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Experimental Workflow: Synthesis of 2-Aminobenzophenone





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